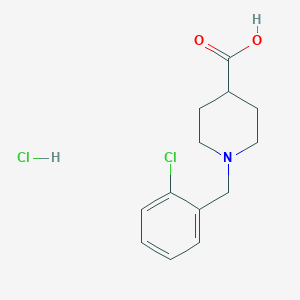

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

- 1-(2-Pyridin-4-yl-ethyl)piperidine-4-carboxylic acid

- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

Uniqueness

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and suitable for specialized applications in research and industry .

Biological Activity

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enhancement of Skin Permeation : The compound increases the fluidity of the stratum corneum lipid bilayers, facilitating the absorption of both hydrophilic and lipophilic drugs through the skin barrier. This property is particularly beneficial in transdermal drug delivery systems.

- Anti-inflammatory Properties : It inhibits key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses.

- Potential Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer effects, although further research is necessary to elucidate these properties fully.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Skin Permeation Enhancement | Increases permeability of skin for drug absorption | |

| Anti-inflammatory | Inhibits NF-κB and MAPK pathways | |

| Anti-cancer Potential | Suggestive evidence of anti-cancer properties |

Study on Skin Permeation

A study conducted by researchers demonstrated that this compound significantly enhanced the permeation of model drugs across human skin. The results indicated a marked increase in drug absorption rates when this compound was included in formulations, attributed to its ability to disrupt lipid organization in the stratum corneum.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to effectively reduce pro-inflammatory cytokine production in human cell lines, supporting its potential as an anti-inflammatory agent.

Anticancer Activity Exploration

Research exploring the anticancer potential of this compound revealed promising results against various cancer cell lines. The compound exhibited cytotoxic effects at micromolar concentrations, suggesting a need for further investigation into its mechanisms and efficacy as a therapeutic agent.

Properties

Molecular Formula |

C13H17Cl2NO2 |

|---|---|

Molecular Weight |

290.18 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17;/h1-4,10H,5-9H2,(H,16,17);1H |

InChI Key |

DTJJDHOPXDMLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.